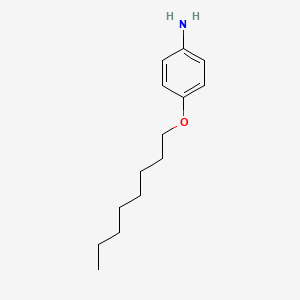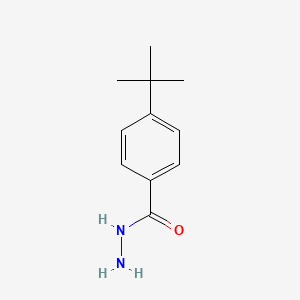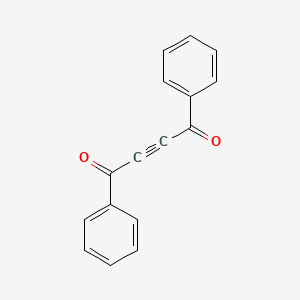![molecular formula C6H8N2O2 B1330302 5,7-Diazaspiro[3.4]octane-6,8-dione CAS No. 89691-88-3](/img/structure/B1330302.png)
5,7-Diazaspiro[3.4]octane-6,8-dione
Vue d'ensemble
Description
“5,7-Diazaspiro[3.4]octane-6,8-dione” is a chemical compound with the molecular formula C6H8N2O2 . It has a molecular weight of 140.14 g/mol . The IUPAC name for this compound is 5,7-diazaspiro[3.4]octane-6,8-dione .
Molecular Structure Analysis
The molecular structure of “5,7-Diazaspiro[3.4]octane-6,8-dione” can be represented by the InChI code 1S/C6H8N2O2/c9-4-6(2-1-3-6)8-5(10)7-4/h1-3H2,(H2,7,8,9,10) . The compound has a complex structure with two nitrogen atoms and two oxygen atoms incorporated into a spirocyclic framework .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5,7-Diazaspiro[3.4]octane-6,8-dione” include a molecular weight of 140.14 g/mol, a topological polar surface area of 58.2 Ų, and a complexity of 208 . The compound is a solid at room temperature .
Applications De Recherche Scientifique
Organic Synthesis Building Block
5,7-Diazaspiro[3.4]octane-6,8-dione: serves as a versatile building block in organic synthesis. Its spirocyclic structure containing both dione and diaza functionalities allows for the construction of complex molecules through various synthetic routes. It can undergo reactions such as nucleophilic addition or serve as a precursor for the synthesis of heterocyclic compounds .
Pharmaceutical Research
This compound is used in pharmaceutical research for the development of new drugs. Its unique structure can be incorporated into pharmacophores, which are parts of a molecular structure that is responsible for a particular biological interaction. It has the potential to improve the binding affinity and specificity of new therapeutic agents .
Material Science
In material science, 5,7-Diazaspiro[3.4]octane-6,8-dione can be used to modify the properties of polymers. By incorporating this compound into polymer chains, researchers can alter the thermal stability, rigidity, and other physical properties of the material, which is beneficial for creating specialized materials for industrial applications .
Catalyst Design
The diazaspiro structure of this compound makes it a candidate for use in catalyst design. It can act as a ligand for metal catalysts, potentially enhancing the efficiency of catalytic reactions in organic chemistry, such as asymmetric synthesis and oxidation reactions .
Biochemical Studies
This compound may also find applications in biochemical studies. Its ability to form stable complexes with various biomolecules can be utilized in probing enzyme mechanisms or in the study of protein-ligand interactions, which is crucial for understanding cellular processes .
Analytical Chemistry
In analytical chemistry, 5,7-Diazaspiro[3.4]octane-6,8-dione can be used as a derivatization agent for the detection and quantification of biologically active compounds. Its reactive groups can form conjugates with analytes, improving their detectability in techniques like HPLC and mass spectrometry .
Nanotechnology
The spirocyclic and bifunctional nature of this compound makes it suitable for nanotechnology applications. It can be used to functionalize the surface of nanoparticles, thereby altering their interaction with biological systems, which is important for drug delivery and diagnostic imaging .
Antiviral Research
Recent studies have shown that derivatives of 5,7-Diazaspiro[3.4]octane-6,8-dione can bind to viral proteins. This suggests potential applications in antiviral drug development, particularly as inhibitors that can disrupt the life cycle of viruses like SARS-CoV-2 .
Propriétés
IUPAC Name |
5,7-diazaspiro[3.4]octane-6,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-4-6(2-1-3-6)8-5(10)7-4/h1-3H2,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOQJTLRHGYIOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40287611 | |
| Record name | 5,7-diazaspiro[3.4]octane-6,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40287611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Diazaspiro[3.4]octane-6,8-dione | |
CAS RN |
89691-88-3 | |
| Record name | 5,7-Diazaspiro[3.4]octane-6,8-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89691-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Diazaspiro(3.4)octane-6,8-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089691883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 89691-88-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51773 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,7-diazaspiro[3.4]octane-6,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40287611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-Diazaspiro[3.4]octane-6,8-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.087 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2,4-Dichloro-6,7-dihydro-5h-cyclopenta[d]pyrimidine](/img/structure/B1330240.png)